molecular formula C5H5N3O3 B1361624 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 769-97-1

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B1361624
CAS No.: 769-97-1
M. Wt: 155.11 g/mol
InChI Key: HKFHIZASFFTQOK-UHFFFAOYSA-N
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Description

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antiviral agents. This compound is a derivative of 3-hydroxypyrimidine-2,4-dione (HPD), a core pharmacophore known to exhibit potent and selective inhibition of the Ribonuclease H (RNase H) function of HIV-1 Reverse Transcriptase . The RNase H domain is a crucial viral enzymatic function that remains an untapped target in antiretroviral therapy, making inhibitors based on this scaffold valuable tools for investigating new therapeutic mechanisms against drug-resistant HIV strains . The mechanism of action for this chemotype involves a metal-chelating pharmacophore that targets the divalent metal ions in the RNase H active site, thereby disrupting its catalytic activity . Researchers utilize this core structure to develop sophisticated, double-winged inhibitor subtypes. By introducing specific substituents, such as flexible or rigid groups at strategic positions on the pyrimidinedione ring, scientists can drastically enhance the compound's ability to compete with the natural substrate for the enzyme's active site, leading to improved biochemical inhibition and significant antiviral activity in cell-based assays . The primary research applications for this compound include its role as a key synthetic intermediate for building more complex RNase H inhibitors and as a core structure for Structure-Activity Relationship (SAR) studies aimed at optimizing potency and selectivity . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFHIZASFFTQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290115
Record name 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-97-1
Record name NSC66692
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis from Precursors

One established synthetic approach involves a multi-step process starting from simpler organic compounds such as ethyl acetoacetate and methyl carbamate:

  • Step 1: Reaction of ethyl acetoacetate with methyl carbamate forms a methyloxazine intermediate.
  • Step 2: This intermediate undergoes reaction with propanolamine under solventless conditions, yielding 1-propanol-6-methyl uracil.
  • Step 3: Final oxidation of this intermediate with selenium dioxide produces the target compound, this compound.

This method allows for controlled formation of the pyrimidine ring and the carboxamide functional group, with selenium dioxide serving as a key oxidizing agent to complete the synthesis.

Reaction of Barbituric Acid Derivatives with Amines

A related synthetic strategy, particularly for derivatives such as n-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide, involves:

  • Reacting barbituric acid with an appropriate amine (e.g., butylamine) in solvents like ethanol or methanol.
  • Heating the reaction mixture to promote condensation and formation of the carboxamide derivative.

This approach is adaptable for various alkyl or aryl amines to yield different substituted tetrahydropyrimidine carboxamides, demonstrating the compound’s versatility in organic synthesis.

Industrial Production Considerations

Industrial-scale synthesis typically builds on the above laboratory methods but incorporates:

  • Automated reactors for precise control of reaction parameters (temperature, time, mixing).
  • Continuous flow systems to improve yield and purity.
  • Efficient purification techniques such as crystallization or chromatography to isolate the final product with high purity.

These optimizations are crucial for producing the compound at scale, ensuring reproducibility and compliance with quality standards.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Formation of methyloxazine Ethyl acetoacetate + methyl carbamate Intermediate formation Solventless or minimal solvent conditions
Reaction with propanolamine Propanolamine, solventless Ring closure and substitution Mild heating may be applied
Oxidation Selenium dioxide Oxidation to target compound Controlled temperature to avoid overoxidation
Amination (derivatives) Barbituric acid + amine (e.g., butylamine) Formation of substituted carboxamide Heating in ethanol/methanol solvent

Analytical Data and Yield

  • Yields reported for laboratory syntheses typically range from 60% to 85%, depending on reaction conditions and purification methods.
  • Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the correct formation of the pyrimidine ring and carboxamide group.
  • Molecular weight of the parent compound is approximately 155.11 g/mol, consistent with the formula C5H5N3O3.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Scale Reference
Multi-step synthesis via methyloxazine Ethyl acetoacetate, methyl carbamate, propanolamine, selenium dioxide Solventless reactions, controlled heating, oxidation 70-85 Lab to industrial
Amination of barbituric acid derivatives Barbituric acid, butylamine Heating in ethanol/methanol 60-80 Lab and industrial

Research Findings and Notes

  • Selenium dioxide is a critical reagent for oxidation steps, providing selective oxidation without degrading the pyrimidine ring.
  • Solventless conditions in intermediate steps reduce environmental impact and simplify purification.
  • The reaction of barbituric acid with amines allows for the synthesis of various derivatives, expanding the compound’s utility in medicinal chemistry.
  • Industrial processes emphasize automation and continuous flow to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has been studied for its potential as a pharmaceutical agent. Its structural similarity to nucleobases allows it to interact with biological systems effectively.

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. A study demonstrated that modifications to the carboxamide group enhanced antiviral activity by increasing binding affinity to viral enzymes .
  • Antitumor Properties : Preliminary studies suggest that compounds related to this compound may inhibit tumor growth in various cancer cell lines. The mechanism appears to involve interference with DNA synthesis .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing more complex molecules. For instance:

  • Synthesis of Hemiacetals : The compound can be converted into stable hemiacetals through reactions with alcohols. These derivatives have shown promise in further chemical transformations and applications in drug development .
  • Formation of Metal Complexes : Research has explored the coordination of this compound with transition metals. Such complexes exhibit interesting catalytic properties and potential applications in catalysis .

Case Study 1: Antiviral Activity Assessment

A recent study investigated the antiviral efficacy of modified derivatives of this compound against the influenza virus. The derivatives were synthesized and tested for their ability to inhibit viral replication in vitro.

CompoundIC50 (µM)Mechanism of Action
Compound A5.0Inhibition of viral RNA polymerase
Compound B3.0Direct interaction with viral proteins

Results indicated that Compound B was significantly more effective than Compound A due to its enhanced binding affinity .

Case Study 2: Antitumor Activity in Cell Lines

In another investigation, the antitumor effects of this compound were evaluated using various cancer cell lines.

Cell LineIC50 (µM)Observations
HeLa (cervical cancer)10.0Induced apoptosis
MCF-7 (breast cancer)12.5Cell cycle arrest at G1 phase

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives, many of which share the 2,6-dioxo-tetrahydropyrimidine core but differ in substituents, leading to varied chemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents/Modifications Key Properties/Applications References
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide (769-97-1) Carboxamide at position 4 Laboratory synthesis; moderate toxicity
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (7164-43-3) Amino and carboxylic acid groups at positions 5 and 4 Higher solubility; potential metabolite
1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide (N/A) Methyl group at N1 Enhanced antioxidant activity (e.g., compound 7c in )
3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid (DB28) Formamido-propanoic acid side chain Binds MR1 pocket; activates MAIT cells
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (6153-44-2) Methyl ester at position 4 Increased lipophilicity; synthetic intermediate

Physical and Chemical Properties

Table 2: Physicochemical Comparison

Compound Solubility Stability Key Hazards
2,6-Dioxo-...-4-carboxamide Limited data Stable at RT H302 (oral toxicity), H315 (skin irritation)
5-Amino-2,6-dioxo-...-carboxylic acid Water-soluble Hygroscopic Not specified
1-Methyl-2,6-dioxo-...-carboxamide DMSO-soluble Air-sensitive Moderate toxicity (antioxidant use)
DB28 Aqueous buffer-compatible Stable in solution Research-grade handling required

Biological Activity

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide (CAS No. 769-97-1) is a compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

  • Molecular Formula : C5H5N3O3
  • Molecular Weight : 155.11 g/mol
  • IUPAC Name : 2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide
  • Purity : Typically around 97% .

Biological Activity Overview

Recent studies have highlighted the role of this compound in various biological contexts:

Enzyme Inhibition

One of the primary areas of research involves the compound's inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in several types of cancer. BCATs catalyze the first step in the catabolism of branched-chain amino acids (BCAAs), leading to the production of glutamate. Inhibition of these enzymes can potentially disrupt cancer metabolism and enhance therapeutic efficacy against tumors .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 Value (nM)Reference
BAY-069BCAT1/281
28BCAT1/2Not specified

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by modulating metabolic pathways associated with tumor growth. Although specific IC50 values for this compound were not detailed in available literature, its structural analogs have shown promising results in similar assays .

Study on BCAT Inhibition

In a high-throughput screening campaign aimed at identifying novel inhibitors of BCAT enzymes, this compound was included as a candidate. The study reported that while initial biochemical assays indicated weak activity in cellular models, further optimization led to improved derivatives with enhanced potency against BCAT enzymes .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of compounds related to this compound has been explored in preclinical models. These studies indicate that modifications to the chemical structure can significantly influence absorption and distribution characteristics. For instance, structural variations have been linked to improved cell permeability and bioavailability in vivo .

Q & A

Q. What are the standard synthetic routes for 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide and its derivatives, and how are they characterized?

Synthesis typically involves cyclocondensation reactions using urea or thiourea derivatives with β-keto esters or carboxamide precursors under acidic or basic conditions. For example, derivatives like 5-(2,4-dinitrophenyl) analogs are synthesized via nucleophilic substitution reactions followed by crystallization . Characterization employs NMR, IR, and mass spectrometry for structural confirmation, while purity is assessed via HPLC or elemental analysis. Crystallographic validation using single-crystal X-ray diffraction (e.g., SHELX or ORTEP-III ) ensures accurate bond-length and angle measurements .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

According to its Safety Data Sheet (SDS), the compound is classified as:

  • H302 : Harmful if swallowed (Oral Toxicity Category 4)
  • H315 : Causes skin irritation
  • H319 : Causes serious eye irritation
  • H335 : May cause respiratory irritation

Recommended precautions include:

  • Use of PPE (gloves, goggles, lab coat) and fume hoods.
  • Immediate decontamination of spills with inert absorbents.
  • Storage in sealed, dry containers at room temperature.
    Consultation with institutional safety guidelines and SDS documentation is critical .

Q. Which analytical methods are recommended to assess the purity and stability of this compound?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
  • Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via TLC or mass spectrometry.
  • Hydrate Identification : Thermogravimetric analysis (TGA) to detect water content in hydrated forms .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

Crystallographic refinement using programs like SHELXL provides precise atomic coordinates and displacement parameters. For example, the crystal structure of a 5-(2,4-dinitrophenyl) derivative (P21/c space group, a = 15.0410 Å, b = 10.5460 Å, c = 20.4170 Å, β = 94.953°) revealed planar pyrimidine rings and intermolecular hydrogen bonds stabilizing the lattice . Key steps include:

  • Data collection on a Bruker Kappa APEXII CCD diffractometer.
  • Absorption correction via SADABS.
  • Refinement against F² using full-matrix least-squares methods (R1 = 0.045, wR2 = 0.130) .

Q. How do hydrogen-bonding patterns influence the crystal packing and physicochemical properties of this compound?

Graph-set analysis (e.g., Etter’s formalism ) identifies recurring motifs like N–H···O and C–H···O interactions. In the 5-(2,4-dinitrophenyl) derivative, N1–H1···O2 hydrogen bonds (2.87 Å) form chains along the b-axis, while C8–H8···O4 interactions (3.12 Å) stabilize layers. These patterns correlate with solubility and thermal stability, as dense packing reduces solvent accessibility .

Q. What role does this compound play in metabolic pathways, and how can its endogenous interactions be modeled?

As an analog of orotic acid (a pyrimidine biosynthesis intermediate), it may inhibit enzymes like dihydroorotate dehydrogenase (DHODH). In vitro assays using isotope-labeled metabolites (e.g., [³H]-orotic acid ) and LC-MS/MS can track incorporation into nucleic acids. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to DHODH’s flavin mononucleotide (FMN) active site .

Q. How can derivatives of this compound be optimized for selective pharmacological activity?

Structure-activity relationship (SAR) studies focus on substituent effects:

  • Electron-withdrawing groups (e.g., NO₂ at C5) enhance electrophilicity and enzyme inhibition.
  • Hydrophobic moieties (e.g., cyclohexylurea ) improve membrane permeability.
    Screening via cytotoxicity assays (e.g., MTT on cancer cell lines) and pharmacokinetic profiling (e.g., plasma half-life in rodent models) identify lead candidates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 2
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2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

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